molecular formula C14H13N3O2 B7885238 5-methyl-6-phenylmethoxy-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

5-methyl-6-phenylmethoxy-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B7885238
M. Wt: 255.27 g/mol
InChI Key: PUSGMIOQZISFKO-UHFFFAOYSA-N
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Description

The compound identified as 5-methyl-6-phenylmethoxy-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a chemical entity with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6-phenylmethoxy-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves specific reaction conditions and reagents. The preparation methods typically include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials that undergo a series of chemical reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Batch or Continuous Production: Depending on the demand, the compound can be produced in batch or continuous processes.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-6-phenylmethoxy-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various catalysts may be used to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

5-methyl-6-phenylmethoxy-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: this compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 5-methyl-6-phenylmethoxy-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Targets: It binds to specific molecular targets, such as enzymes or receptors, to modulate their activity.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions and processes.

Properties

IUPAC Name

5-methyl-6-phenylmethoxy-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10-12(19-8-11-5-3-2-4-6-11)7-17-13(10)14(18)15-9-16-17/h2-7,9H,8H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSGMIOQZISFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)N=CNN2C=C1OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)N=CNN2C=C1OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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